![molecular formula C18H26N2O2 B14356445 2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate CAS No. 96204-79-4](/img/structure/B14356445.png)
2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate is an organic compound with a complex structure that includes a cyano group, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate typically involves the reaction of 2-cyanoethylamine with phenyl isocyanate to form an intermediate, which is then esterified with heptanoic acid. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The process is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as hydroxide ions can replace the ester group with a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Alcohols.
Scientific Research Applications
2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Cyanoethyl)(phenyl)amino]ethyl acetate
- 2-[(2-Cyanoethyl)(phenyl)amino]ethyl butanoate
- 2-[(2-Cyanoethyl)(phenyl)amino]ethyl hexanoate
Uniqueness
2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. The heptanoate ester group can influence the compound’s solubility, reactivity, and interaction with biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
96204-79-4 |
|---|---|
Molecular Formula |
C18H26N2O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-[N-(2-cyanoethyl)anilino]ethyl heptanoate |
InChI |
InChI=1S/C18H26N2O2/c1-2-3-4-8-12-18(21)22-16-15-20(14-9-13-19)17-10-6-5-7-11-17/h5-7,10-11H,2-4,8-9,12,14-16H2,1H3 |
InChI Key |
WVQKFMJSDUCVOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCCN(CCC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


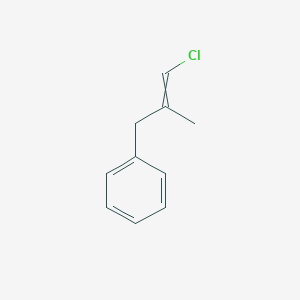
![2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14356394.png)



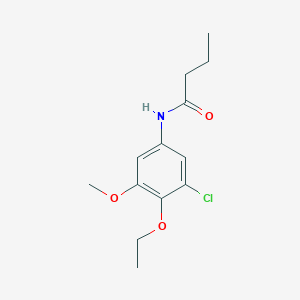
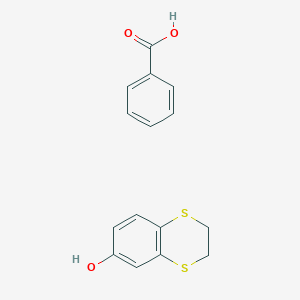

![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)
![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)
![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)
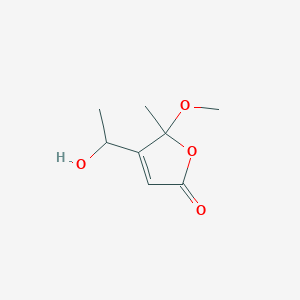
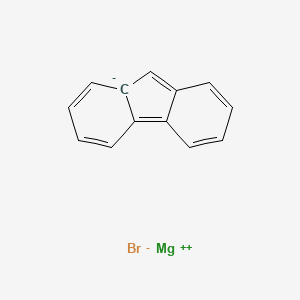
![2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol](/img/structure/B14356450.png)
